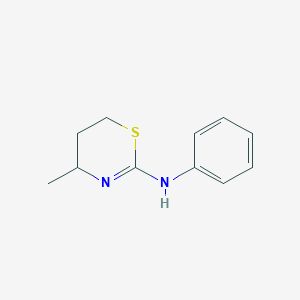
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, also known as NS-105, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of thiazine derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is believed to exert its therapeutic effects by modulating various neurotransmitter systems in the brain. It has been found to enhance the release of acetylcholine, dopamine, and serotonin, which are important neurotransmitters involved in cognitive function and mood regulation.
生化学的および生理学的効果
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has been found to exhibit various biochemical and physiological effects. It has been shown to enhance learning and memory in animal models, increase the density of dendritic spines in the hippocampus, and improve synaptic plasticity. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and growth.
実験室実験の利点と制限
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be non-toxic at therapeutic doses. However, its low solubility in water can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand its potential side effects and long-term safety.
将来の方向性
There are several future directions for the study of 4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. One potential avenue is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential use as an anti-depressant or anxiolytic agent. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine involves the reaction of 2-aminothiazole with phenacyl bromide in the presence of sodium hydroxide. The resulting intermediate is then treated with methyl iodide to form 4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. The yield of this synthesis method is reported to be around 50%.
科学的研究の応用
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, cognition-enhancing, and anti-depressant effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
CAS番号 |
10554-34-4 |
|---|---|
製品名 |
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
分子式 |
C11H14N2S |
分子量 |
206.31 g/mol |
IUPAC名 |
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-9-7-8-14-11(12-9)13-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) |
InChIキー |
UJDYXHJTVIGHDN-UHFFFAOYSA-N |
SMILES |
CC1CCSC(=N1)NC2=CC=CC=C2 |
正規SMILES |
CC1CCSC(=N1)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



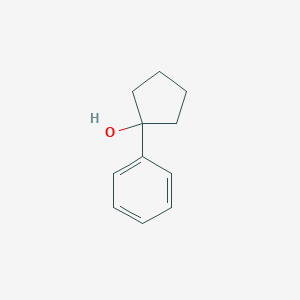
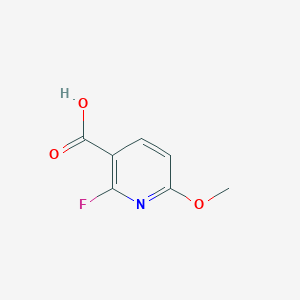

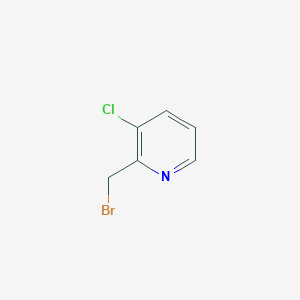
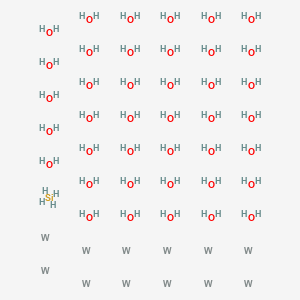
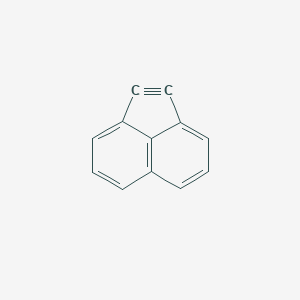
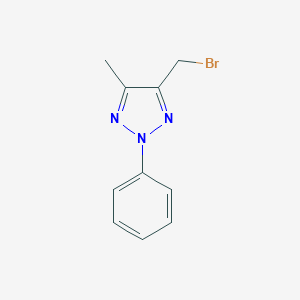
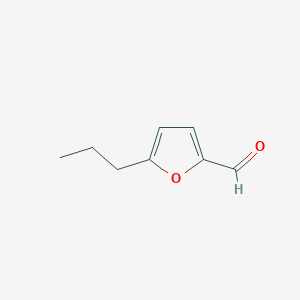

![13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene](/img/structure/B87969.png)
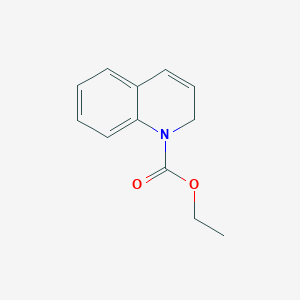

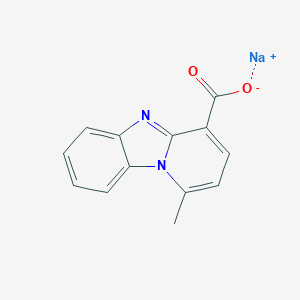
![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)